molecular formula C6H3ClO3S B6602205 5-chloro-2-formylthiophene-3-carboxylic acid CAS No. 2155856-41-8

5-chloro-2-formylthiophene-3-carboxylic acid

Cat. No.: B6602205
CAS No.: 2155856-41-8
M. Wt: 190.60 g/mol
InChI Key: JCZIHHIRUKEFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-formylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H3ClO3S and its molecular weight is 190.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZIHHIRUKEFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

[1][2][3][4][5]

Executive Summary

5-Chlorothiophene-2-carboxylic acid (5-CTCA) is a critical heterocyclic building block, most notably serving as the "A-ring" scaffold in the synthesis of Rivaroxaban (Xarelto), a blockbuster Factor Xa inhibitor.

This guide analyzes the three primary synthetic pathways for 5-CTCA, prioritizing industrial scalability and regiochemical purity. While direct chlorination of thiophene-2-carboxylic acid is chemically intuitive, it often suffers from poor selectivity (yielding 4-chloro and 4,5-dichloro impurities). Therefore, this guide focuses on indirect functionalization strategies —specifically the oxidation of 5-chloro-2-acetylthiophene and the "One-Pot" chlorination-oxidation of 2-thiophenecarboxaldehyde—which currently represent the industry standards for high-purity production.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity, the synthesis must overcome the thiophene ring's propensity for poly-halogenation. The strategy relies on installing the chlorine atom at the highly reactive

Strategic Disconnections
  • Route A (Oxidative Cleavage): Disconnection of the C2-acetyl group. Uses the Haloform reaction or chlorite oxidation.

  • Route B (Functional Group Interconversion): Oxidation of the C2-formyl group after C5 chlorination.

  • Route C (Metallation/Trapping): Direct lithiation of 2-chlorothiophene followed by

    
     trapping (High regioselectivity, low scalability).
    

RetrosynthesisTarget5-Chlorothiophene-2-carboxylic acid(Target)Acetyl5-Chloro-2-acetylthiophene(Route A)Target->AcetylOxidationAldehyde5-Chloro-2-thiophenecarboxaldehyde(Route B)Target->AldehydeOxidationChloroThio2-Chlorothiophene(Route C)Target->ChloroThioLithiation + CO2

Figure 1: Retrosynthetic disconnections for 5-CTCA.

Part 2: Detailed Synthetic Protocols

Route A: Oxidation of 5-Chloro-2-acetylthiophene (Industrial Standard)

This route is favored in pharmaceutical manufacturing due to the stability of the acetyl intermediate and the avoidance of cryogenic conditions.

Mechanism: The reaction proceeds via a Pinnick-Lindgren type oxidation (using

Haloform reaction

Protocol (Sodium Chlorite Variant):

  • Reagents:

    • Substrate: 5-Chloro-2-acetylthiophene (1.0 eq)

    • Oxidant: Sodium Chlorite (

      
      , 2.0–3.0 eq)
      
    • Scavenger: Sulfamic acid or Resorcinol (to trap

      
      )
      
    • Buffer:

      
       (Maintain pH 3–5)
      
    • Solvent: Acetonitrile/Water or t-Butanol/Water (1:1)

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 5-chloro-2-acetylthiophene in Acetonitrile/Water mixture. Cool to 0–5°C.

    • Buffering: Add

      
       solution to buffer the system. Critical: Control pH to prevent rapid disproportionation of chlorite into toxic 
      
      
      gas.
    • Oxidation: Dropwise addition of aqueous

      
       over 2 hours.[1] The internal temperature must not exceed 10°C to suppress side reactions.
      
    • Quench: Treat with sodium sulfite (

      
      ) to destroy excess oxidant.[2]
      
    • Isolation: Acidify with HCl to pH 1–2. The product precipitates as a white solid.[1][3] Filter and wash with cold water.

Critical Process Parameters (CPPs):

  • pH Control: pH < 3 risks

    
     explosion; pH > 6 stalls the reaction.
    
  • Temperature: Must remain <15°C during addition to prevent thermal runaway.

Route B: One-Pot Chlorination/Oxidation of 2-Thiophenecarboxaldehyde

This route is economically attractive as it starts from the cheaper 2-thiophenecarboxaldehyde.

Mechanism:

  • Chlorination: Electrophilic aromatic substitution. Despite the electron-withdrawing formyl group, the sulfur atom strongly activates the

    
    -position (C5).
    
  • Oxidation: Conversion of the aldehyde to the carboxylic acid.[4]

Protocol:

  • Reagents:

    • Substrate: 2-Thiophenecarboxaldehyde[5][2][4]

    • Chlorinating Agent: Chlorine gas (

      
      ) or Sulfuryl Chloride (
      
      
      )
    • Oxidant: Sodium Hypochlorite (

      
      ) or Hydrogen Peroxide (
      
      
      )
    • Catalyst:

      
       (optional for chlorination step)
      
  • Step-by-Step Methodology:

    • Step 1 (Chlorination): Charge 2-thiophenecarboxaldehyde into a reactor with

      
       or neat. Introduce 
      
      
      gas slowly at 15–30°C. Monitor by HPLC until starting material < 0.5%.
      • Note: Over-chlorination leads to 4,5-dichloro impurities. Stop at ~98% conversion.

    • Step 2 (Oxidation): Transfer the intermediate (5-chloro-2-thiophenecarboxaldehyde) to a solution of NaOH (aq). Add

      
       solution slowly at <30°C.[1][6][5]
      
    • Workup: Acidify the aqueous layer with conc.[5] HCl. The crude acid precipitates.[1]

    • Purification: Recrystallize from Acetic Acid/Water (1:2) to remove dichloro impurities.

ReactionWorkflowcluster_0Step 1: Chlorinationcluster_1Step 2: Oxidationcluster_2PurificationStart2-ThiophenecarboxaldehydeInter5-Chloro-2-thiophenecarboxaldehydeStart->Inter+ Cl2Cl2Cl2 Gas / 25°CFinalCrude 5-CTCAInter->FinalOxidationOxidantNaClO / NaOHPurePure 5-CTCA(>99%)Final->PureRecryst.AcOH/H2O

Figure 2: Workflow for the One-Pot Synthesis (Route B).

Route C: Lithiation of 2-Chlorothiophene (High Selectivity / Lab Scale)

Ideal for small-scale synthesis where isomer purity is paramount and cost is secondary.

Protocol:

  • Reagents: 2-Chlorothiophene, LDA or

    
    -BuLi, Dry THF, Dry 
    
    
    (gas or dry ice).
  • Procedure:

    • Cool a solution of 2-chlorothiophene in anhydrous THF to -78°C .

    • Add LDA (1.1 eq) dropwise. The lithium selectively deprotonates the C5 position (most acidic proton adjacent to sulfur, stabilized by Cl).

    • Stir for 1 hour, then bubble excess dry

      
       gas.
      
    • Quench with water and acidify.[2]

  • Advantage: almost exclusive formation of the 5-isomer.

  • Disadvantage: Cryogenic requirements make it expensive for multi-kilo scale.

Part 3: Comparative Analysis & Data

MetricRoute A (Acetyl Oxidation)Route B (Aldehyde One-Pot)Route C (Lithiation)
Starting Material Cost HighLowMedium
Regioselectivity High (>98%)Moderate (requires purification)Very High (>99.5%)
Scalability ExcellentGood (Heat management required)Poor (Cryogenic)
Safety Profile Moderate (

risk)
Moderate (

gas)
Low (Pyrophoric Li-reagents)
Typical Yield 85–90%75–80%90–95%

Part 4: Safety & Toxicology

  • Thiophene Derivatives: Generally skin irritants and lachrymators. Use full PPE.[4]

  • Chlorine Gas (

    
    ):  Highly toxic inhalation hazard. Must be used in a scrubber-equipped fume hood.
    
  • Sodium Chlorite (

    
    ):  Strong oxidizer. Contact with acids releases explosive chlorine dioxide gas. Never mix solid chlorite with organic material.
    

References

  • Process for the preparation of Rivaroxaban. European Patent EP2844654B1. (Describes the use of 5-CTCA as a key intermediate). Link

  • Synthesis of 5-chlorothiophene-2-carboxylic acid. ChemicalBook Technical Data. (Provides physical properties and general reaction schemes).[4] Link

  • Regioselective synthesis of substituted thiophenes.Journal of Organic Chemistry. (Discusses the directing effects of sulfur in electrophilic substitution).
  • One-pot synthesis of 5-chlorothiophene-2-carboxylic acid. CN Patent 108840854B. (Details the industrial chlorination-oxidation protocol). Link

  • Preparation of halogenated 2-thiophenecarboxylic acid derivatives. PMC - NIH. (Discusses vapor phase chlorination and lithiation routes). Link

"5-chlorothiophene-2-carboxylic acid CAS number"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chlorothiophene-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-chlorothiophene-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core chemical properties, critically evaluates prominent synthetic routes, and explores its significant applications, with a primary focus on its role as a key intermediate in anticoagulant therapy.

Introduction: Strategic Importance in Pharmaceutical Synthesis

5-Chlorothiophene-2-carboxylic acid (CAS No. 24065-33-6 ) is a substituted thiophene derivative that has garnered significant attention in the pharmaceutical industry.[1][2][3] Its structural framework is a crucial component in the synthesis of several active pharmaceutical ingredients (APIs). Most notably, it serves as an indispensable precursor in the manufacture of Rivaroxaban, a potent, orally administered, direct factor Xa inhibitor used extensively as an anticoagulant.[4][5] The incorporation of the chlorothiophene moiety is a strategic choice in drug design, often used to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing the pharmacokinetic profile of the final drug molecule.[6][7] Understanding the chemistry, synthesis, and handling of this intermediate is therefore critical for any organization involved in the development and manufacturing of these life-saving therapies.[5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and research.

Core Chemical Properties

The key identifiers and properties of 5-chlorothiophene-2-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 24065-33-6[1][2][3]
Molecular Formula C₅H₃ClO₂S[1][2][5]
Molecular Weight 162.59 g/mol [1][5]
IUPAC Name 5-chlorothiophene-2-carboxylic acid[1][8]
Appearance White to off-white or brown powder/crystal[5][9]
Purity Typically ≥95-99%[5][9]
Melting Point 151.0 to 155.0 °C[9]
InChIKey QZLSBOVWPHXCLT-UHFFFAOYSA-N[1][8]
SMILES C1=C(SC(=C1)Cl)C(=O)O[1]
Chemical Structure

The molecular structure features a thiophene ring chlorinated at the 5-position and carboxylated at the 2-position. This specific arrangement is key to its reactivity and function as a pharmaceutical intermediate.

Caption: Chemical structure of 5-chlorothiophene-2-carboxylic acid.

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to 5-chlorothiophene-2-carboxylic acid have been developed, each with distinct advantages and challenges regarding yield, safety, cost, and scalability. The choice of a specific pathway is often dictated by the intended scale of production and available starting materials.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Final Product start1 2-Chlorothiophene method1 Friedel-Crafts Acylation + Hydrolysis start1->method1 [AlCl3, Cl3CCOCl] method2 Direct Carboxylation (n-BuLi, CO2) start1->method2 [Hazardous Reagents] start2 2-Thiophenecarboxaldehyde method3 One-Pot Chlorination + Oxidation start2->method3 [Industrial Scale] start3 5-Chloro-2-acetylthiophene method4 Hypochlorite Oxidation start3->method4 [Good Yield] product 5-Chlorothiophene- 2-carboxylic Acid method1->product method2->product method3->product method4->product

Caption: Overview of major synthetic pathways to the target compound.

Route 1: From 2-Chlorothiophene
  • Friedel-Crafts Acylation: This classic method involves reacting 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride. The resulting intermediate is then hydrolyzed with a strong base to yield the final product.[3][4] While effective, this route generates significant waste ("three wastes"), and the cost of trichloroacetyl chloride can be a limiting factor for industrial applications.[4]

  • Direct Carboxylation: This approach uses a strong organolithium base, such as n-Butyllithium (n-BuLi), to deprotonate 2-chlorothiophene, followed by quenching with carbon dioxide.[4][10] This method requires stringent anhydrous and anaerobic conditions, and the handling of pyrophoric n-BuLi poses significant safety risks, making it less suitable for large-scale industrial production.[4]

Route 2: From 5-Chloro-2-acetylthiophene

This pathway utilizes 5-chloro-2-acetylthiophene as the starting material, which is oxidized to the carboxylic acid.[3] A common method employs sodium chlorite in the presence of a pH buffer like potassium dihydrogen phosphate.[10] This approach can provide high purity and good yields, but it relies on the availability of the specific starting material.[10]

Route 3: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

A highly efficient method for industrial-scale production is a "one-pot" synthesis starting from 2-thiophenecarboxaldehyde.[4] This process first involves the chlorination of the aldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde. Without isolation, this intermediate is then oxidized to the desired carboxylic acid. This method is advantageous as it reduces operational complexity, minimizes waste, and avoids costly or hazardous reagents, making it ideal for commercial manufacturing.[4]

Key Applications in Drug Development

The primary and most well-documented application of 5-chlorothiophene-2-carboxylic acid is its role as a key building block in the synthesis of Rivaroxaban.[5]

  • Rivaroxaban Intermediate: It forms the core scaffold onto which the other fragments of the Rivaroxaban molecule are constructed. The stability and reactivity of this intermediate are critical for achieving high yields and purity in the multi-step synthesis of the final API.[5] Rivaroxaban is used to prevent and treat deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce the risk of stroke in patients with atrial fibrillation.[5]

  • Scaffold for Novel Inhibitors: Beyond Rivaroxaban, the chlorothiophene-carboxylic acid scaffold is explored in the discovery of new therapeutic agents. For instance, it has been incorporated into novel dual inhibitors of thrombin and Factor Xa, demonstrating its utility in designing molecules that can interact with the S1 binding pocket of serine proteases.[6]

  • Biochemical Reagent: In a broader context, it is used as a biochemical reagent and organic compound for various life science research applications, serving as a starting point for creating new molecular probes and potential drug candidates.[11]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 5-chlorothiophene-2-carboxylic acid is essential to ensure personnel safety.

Hazard Identification

The compound is classified under GHS with the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][9][12]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][9][12]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][9][12]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2]

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[13] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[13]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[13]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[13]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace.[9]

Storage

Store in a cool, dry, well-ventilated place in a tightly closed container.[2][13] For long-term stability as a stock solution, storage at -20°C for up to one month or -80°C for up to six months is recommended.[11]

Experimental Protocol: Industrial One-Pot Synthesis

This protocol is adapted from methodologies developed for scalable and efficient production, reflecting best practices in process chemistry.[3][4]

One_Pot_Workflow start Start: 2-Thiophenecarboxaldehyde step1 Step 1: Chlorination (Introduce Chlorine Gas) start->step1 intermediate Intermediate: 5-Chloro-2-thiophenecarboxaldehyde (No Isolation) step1->intermediate step3 Step 3: Add Intermediate to NaOH (Control Temp < 30°C) intermediate->step3 step2 Step 2: Prep NaOH Solution (Cool to -5 to 0°C) step2->step3 step4 Step 4: Oxidation (Introduce More Chlorine Gas) step3->step4 step5 Step 5: Quench Reaction (Add Sodium Sulfite) step4->step5 step6 Step 6: Workup & Extraction (Remove Impurities) step5->step6 step7 Step 7: Precipitation (Adjust pH to 1-2 with HCl) step6->step7 end Final Product: 5-Chlorothiophene-2-carboxylic Acid step7->end

Caption: Workflow for the one-pot synthesis protocol.

Materials and Reagents
  • 2-Thiophenecarboxaldehyde

  • Chlorine Gas (Cl₂)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Sodium Sulfite (Na₂SO₃), 10% aqueous solution

  • Dichloromethane (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Starch Potassium Iodide test paper

Step-by-Step Procedure
  • Chlorination of Aldehyde: Charge a suitable reactor with 2-thiophenecarboxaldehyde. Maintain the temperature between -10°C and 30°C. Introduce or add a chlorinating agent (e.g., chlorine gas). Maintain the reaction for 1-20 hours until analysis (e.g., TLC) confirms the consumption of the starting material. The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly without separation.[4]

  • Preparation of Base: In a separate reactor, prepare a 20% sodium hydroxide solution and cool it to between -5°C and 0°C.[3]

  • Addition and Oxidation: Slowly add the intermediate from Step 1 to the cooled sodium hydroxide solution, ensuring the internal temperature does not exceed 30°C. After the addition is complete, cool the mixture and slowly introduce chlorine gas, maintaining the temperature between 15°C and 30°C.[3][4]

  • Reaction Monitoring: Continue the reaction for several hours after the chlorine addition is complete. Monitor the reaction progress by HPLC or TLC until the intermediate is consumed.[3]

  • Quenching: Once the reaction is complete, cool the mixture to 5-10°C. Carefully add a 10% aqueous sodium sulfite solution to quench any excess oxidant. The endpoint of quenching can be verified when the solution no longer causes a color change on starch potassium iodide paper.[3]

  • Workup and Extraction: Add an organic solvent such as dichloromethane to the mixture and stir. Allow the layers to separate. The aqueous phase contains the sodium salt of the product. The organic layer containing impurities is removed.[3]

  • Precipitation and Isolation: To the aqueous layer, slowly add concentrated hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate. Filter the solid, wash it with water, and dry it to obtain the final product, 5-chlorothiophene-2-carboxylic acid.[3][4] Recrystallization can be performed if higher purity is required.

Conclusion

5-Chlorothiophene-2-carboxylic acid stands out as a high-value intermediate, primarily due to its integral role in the synthesis of Rivaroxaban. The evolution of its synthetic methodologies, particularly the development of efficient one-pot industrial processes, highlights the ongoing drive in pharmaceutical chemistry towards safer, more economical, and sustainable manufacturing. For researchers in drug discovery, its stable yet reactive scaffold continues to offer a reliable platform for the design of novel therapeutics targeting serine proteases and other important biological targets. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in both research and commercial settings.

References

  • PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wityak, J., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid... a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]

  • G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

Sources

Advanced Reactivity Profiling of Chlorothiophene Derivatives: A Guide to Regiocontrol and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Chlorothiophene Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Chlorothiophene derivatives occupy a unique niche in heterocyclic chemistry.[1] Unlike their bromo- and iodo- counterparts, which are often transient intermediates, chlorothiophenes offer a balance of stability and latent reactivity. They serve as robust bioisosteres for phenyl rings in drug discovery (e.g., Rivaroxaban, Tioconazole) while presenting specific challenges in activation due to the strength of the


 bond (Bond Dissociation Energy ~96 kcal/mol). This guide dissects the electronic topography, lithiation dynamics, and catalytic activation of these scaffolds.

Electronic Topography & Regiochemical Logic

The reactivity of chlorothiophenes is dictated by the competition between the thiophene ring's inherent nucleophilicity (electron-rich) and the chlorine atom's dual electronic nature (inductive withdrawal


, resonance donation 

).
The Alpha vs. Beta Vector
  • 2-Chlorothiophene: The chlorine at C2 exerts a strong inductive effect on C3, but its resonance donation is poorly felt at C3. The sulfur atom activates C5 strongly. Consequently, Electrophilic Aromatic Substitution (EAS) overwhelmingly favors the C5 position (para-like to Cl).

  • 3-Chlorothiophene: The chlorine at C3 directs incoming electrophiles to C2 (ortho to Cl) due to the combined activation of the sulfur atom (alpha-position) and the ortho-directing ability of the chlorine.

Visualization: Reactivity Map

The following diagram illustrates the preferred sites of attack for Nucleophiles (via Lithiation/DoM) and Electrophiles (EAS).

ReactivityMap cluster_legend Reactivity Key Substrate2 2-Chlorothiophene E_Attack_2 E+ Attack (Major): C5 (Sulfur Activated) Substrate2->E_Attack_2 Nitration/Halogenation Li_Attack_2 Lithiation: C5 (Kinetic Control) Substrate2->Li_Attack_2 n-BuLi, -78°C Substrate3 3-Chlorothiophene E_Attack_3 E+ Attack (Major): C2 (Synergistic Activation) Substrate3->E_Attack_3 Nitration/Halogenation Li_Attack_3 Lithiation: C2 (Ortho-Directing Group) Substrate3->Li_Attack_3 LDA, -78°C key1 E+ = Electrophile key2 Li = Lithiation Site

Caption: Regioselectivity map for 2- and 3-chlorothiophene. Red nodes indicate electrophilic substitution; Green nodes indicate deprotonation sites.[1]

The Lithiation Landscape: Avoiding the "Dance"

A critical distinction must be made between bromothiophenes and chlorothiophenes regarding the Halogen Dance (HD) reaction.

The Mechanism of Stability

In bromothiophenes, lithiation often triggers a base-catalyzed halogen migration (the "dance") to the most thermodynamically stable position (usually alpha to sulfur). However, the C-Cl bond is significantly stronger , making chlorothiophenes resistant to this migration under standard conditions.

  • Implication: You can use chlorine as a robust Blocking Group or a Directed Metalation Group (DMG) .[1]

  • Risk Factor: While the Cl atom rarely migrates, it strongly acidifies the ortho-proton.

    • 3-Chlorothiophene + LDA

      
       Stable 2-lithio-3-chlorothiophene (trappable with electrophiles).[1]
      
    • 2-Chlorothiophene + n-BuLi

      
       5-lithio-2-chlorothiophene.[1]
      

Expert Insight: If you require a 2,3-disubstituted thiophene, start with 3-chlorothiophene.[1] The chlorine will direct lithiation exclusively to C2, preventing the mixture of isomers often seen with non-halogenated thiophenes.

Catalytic Activation: Breaking the Inert Bond

The oxidative addition of Pd(0) into the C-Cl bond of thiophene is sluggish compared to C-Br or C-I. Standard conditions (


) often fail, resulting in recovered starting material or homocoupling.[1]
Ligand Selection Strategy

To activate chlorothiophenes, electron-rich, bulky phosphine ligands are non-negotiable.

  • Buchwald Ligands (SPhos, XPhos): These facilitate oxidative addition into the aryl-chloride bond and stabilize the Pd(II) intermediate.

  • Tri-tert-butylphosphine (

    
    ):  Highly active for sterically demanding or deactivated chlorides.[1]
    
  • NHC Ligands (PEPPSI): Excellent for difficult substrates at room temperature.[1]

Experimental Workflow: Suzuki-Miyaura Coupling of 2-Chlorothiophene

This protocol utilizes a high-turnover catalyst system designed for aryl chlorides.[1]

Table 1: Optimized Conditions for Chlorothiophene Coupling

ParameterConditionRationale
Catalyst

(1-2 mol%)
Source of Pd(0); dba is labile.[1]
Ligand XPhos (2-4 mol%)Promotes oxidative addition into C-Cl.[1]
Base

(3.0 equiv)
Anhydrous mild base minimizes dehalogenation.[1]
Solvent 1,4-Dioxane /

(4:[1]1)
Biphasic system dissolves inorganic base.[1]
Temp 100°CThermal energy required for C-Cl activation.[1]

Metabolic Liability: The "Structural Alert"[2]

In drug development, the chlorothiophene moiety is often flagged as a structural alert due to potential bioactivation.

The Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

  • S-Oxidation: Formation of thiophene S-oxide.[1][2][3]

  • Epoxidation: Formation of thiophene epoxide.[1][4][2]

  • Michael Acceptor: These intermediates are highly electrophilic Michael acceptors that can covalently bind to hepatic proteins (e.g., glutathione depletion), leading to idiosyncratic hepatotoxicity (as seen with Tienilic acid).[1]

Mitigation Strategy:

  • Substitution at C2/C5: Blocking the alpha-positions (C2/C5) reduces metabolic lability.[1]

  • Electron Withdrawal: The chlorine atom itself reduces the electron density of the ring, theoretically lowering the rate of oxidation compared to alkyl-thiophenes, but it does not eliminate the risk.

Standardized Experimental Protocols

Protocol A: Regioselective Lithiation of 3-Chlorothiophene

Target: Synthesis of 3-chloro-2-formylthiophene

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagents: Charge with 3-chlorothiophene (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne-like elimination.[1]

  • Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 mins.[1]

    • Why LDA? n-BuLi is too nucleophilic and might attack the ring or cause Cl-Li exchange.[1] LDA acts strictly as a base.[1]

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add DMF (Dimethylformamide, 1.5 equiv) rapidly.

  • Workup: Allow to warm to RT, quench with sat.

    
    , extract with EtOAc.
    
Protocol B: Pd-Catalyzed Coupling (Suzuki)

Target: 2-Phenylthiophene derivative from 2-chlorothiophene[1]

  • Degassing: Sparge 1,4-dioxane with

    
     for 30 mins.
    
  • Catalyst Formation: In a glovebox or under strict inert flow, mix

    
     (2 mol%) and SPhos  (4 mol%).[1] Stir for 10 mins to form the active species.
    
  • Reaction: Add 2-chlorothiophene (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Heating: Heat to 100°C for 12-16 hours.

  • Filtration: Filter through Celite to remove Pd black before purification.

Visualizing the Synthetic Pathway

The following diagram details the decision tree for functionalizing a generic chlorothiophene scaffold.

SyntheticPathway Start Chlorothiophene Scaffold Path_Li Lithiation Route (Nucleophilic) Start->Path_Li Functionalize C-H Path_Pd Pd-Catalysis Route (Electrophilic) Start->Path_Pd Functionalize C-Cl Condition_Li Reagent: LDA, -78°C Path_Li->Condition_Li Condition_Pd Reagent: Pd-XPhos, 100°C Path_Pd->Condition_Pd Product_Li Ortho-Functionalized (C2-CHO, C2-COOH) Condition_Li->Product_Li Electrophile Trap Product_Pd Cross-Coupled Biaryl (C-C Bond Formation) Condition_Pd->Product_Pd Boronic Acid

Caption: Divergent synthetic pathways for C-H vs C-Cl functionalization.

References

  • Schnürch, M., et al. (2007).[1] Halogen Dance Reactions on Heteroaromatics. Imperial College London / TU Wien.[1] Retrieved from [Link][1]

  • Dansette, P. M., et al. (2014).[1] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Fairlamb, I. J. S. (2008).[1] Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Retrieved from [Link]

Sources

Advanced Protocol: Regioselective Formylation of Chlorothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The formylation of chlorothiophene carboxylic acids represents a critical transformation in the synthesis of polysubstituted thiophene scaffolds, widely utilized in the development of antithrombotics (e.g., Rivaroxaban analogs), angiotensin II receptor antagonists, and agrochemicals.[1]

Direct functionalization of these substrates is synthetically challenging due to the competing electronic effects of the electron-rich thiophene ring, the electron-withdrawing carboxylic acid (and chlorine), and the propensity for metal-halogen exchange.[1] This guide details the Dianion Lithiation Strategy , the industry-standard "Gold Method" for achieving high-yield, regioselective formylation while preserving the sensitive chloro-substituent.[1]

Strategic Analysis: The Chemoselectivity Challenge

Formylating a chlorothiophene carboxylic acid requires navigating three competing reactivity modes. Understanding these is prerequisite to execution.

Reactivity ModeChallengeOutcome
Electrophilic Aromatic Substitution (EAS) The -COOH group strongly deactivates the ring.[1]Failure: Vilsmeier-Haack conditions typically fail on the free acid or result in low yields.[1]
Nucleophilic Attack (Lithiation) The acidic proton (-COOH) consumes 1 equivalent of base immediately.Solution: Use the Dianion Strategy (2+ equivalents of base) to generate a reactive intermediate.[1]
Metal-Halogen Exchange Lithium reagents may attack the C-Cl bond instead of the C-H bond.[1]Control: Use LDA (non-nucleophilic base) instead of n-BuLi to favor deprotonation over exchange.

Core Protocol: The Dianion Lithiation Route[1]

This protocol describes the synthesis of 5-formyl-3-chloro-2-thiophenecarboxylic acid from 3-chloro-2-thiophenecarboxylic acid .[1] This route leverages the "Super-Electrophile" character of the generated dianion to overcome electronic deactivation.[1]

Reaction Mechanism & Regiochemistry

The reaction proceeds via a Dilithiated Intermediate .

  • First Deprotonation: The carboxylic acid proton is removed (fast, exothermic).

  • Second Deprotonation: The ring proton at C5 is removed.[1]

    • Why C5? The C3 position is blocked by Chlorine.[1] The C5 position is

      
       to the sulfur atom, making it the most acidic proton remaining (
      
      
      
      ).[1]
  • Formylation: The C5-lithio species attacks DMF.[1]

DianionMechanism Substrate 3-Chloro-2-COOH (Substrate) Monoanion Carboxylate (Mono-anion) Substrate->Monoanion LDA (1 eq) -78°C Dianion 5-Lithio-Dianion (Reactive Species) Monoanion->Dianion LDA (1.1 eq) Ortho-Lithiation Adduct Hemiaminal Intermediate Dianion->Adduct + DMF Electrophile Product 5-Formyl-3-Chloro -2-COOH Adduct->Product H3O+ Quench

Figure 1: Step-wise generation of the reactive dianion species and subsequent formylation.[1]

Reagents & Equipment[1]
  • Substrate: 3-Chloro-2-thiophenecarboxylic acid (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (2.2 equiv).[1]

    • Note: Freshly prepared LDA is preferred to minimize LiCl contaminants, though commercial sources are acceptable if titrated.[1]

  • Electrophile: N,N-Dimethylformamide (DMF), Anhydrous (3.0 equiv).[1]

  • Solvent: THF (Anhydrous, inhibitor-free).[1]

  • Quench: 10% HCl or saturated NH₄Cl.[1]

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Charge with anhydrous THF (concentration 0.2 M relative to substrate).[1]

  • Cool the system to -78°C (Dry ice/Acetone bath).

Step 2: Dianion Generation

  • Add the substrate (dissolved in minimal THF) to the flask.[1]

  • Dropwise Addition: Add LDA (2.2 equiv) slowly over 30 minutes. Maintain internal temperature < -70°C.

    • Observation: The solution will likely turn from colorless to yellow/orange, indicating dianion formation.[1]

  • Maturation: Stir at -78°C for 1 hour to ensure complete C5-lithiation.

Step 3: Formylation

  • Add anhydrous DMF (3.0 equiv) in a single portion (or rapid dropwise).

  • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours.

    • Critical Checkpoint: Do not warm to room temperature immediately; the hemiaminal intermediate is stable at 0°C.[1]

Step 4: Quench & Isolation [1]

  • Pour the reaction mixture into cold 10% HCl (pH adjusted to ~2).

  • Extract with Ethyl Acetate (3x).[1]

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.[1] If oil persists, column chromatography (MeOH/DCM) may be required.[1]

Alternative Route: The "Protect-Formylate" Strategy[1]

If the dianion route suffers from solubility issues (common with higher molecular weight analogs), the Ester-Lithiation route is the validated alternative.[1]

Workflow:

  • Protection: Convert Acid to tert-butyl ester (resistant to nucleophilic attack).

  • Lithiation: Treat with 1.1 equiv LDA (only 1 eq needed).

  • Formylation: Quench with DMF.

  • Deprotection: Acidic cleavage (TFA/DCM) to restore the carboxylic acid.[1]

Comparison of Methods:

FeatureDianion Route (Direct)Ester Route (Indirect)
Step Count 1 Step3 Steps (Protect, React, Deprotect)
Atom Economy HighLower
Solubility Low (Dianion aggregates)High (Lipophilic ester)
Risk Incomplete 2nd lithiationHydrolysis of ester during workup

Regioselectivity Decision Matrix

The position of the Chlorine atom dictates the lithiation site.[1] Use this matrix to predict outcomes for different isomers.

Regioselectivity Root Substrate Structure Case1 3-Chloro-2-COOH Root->Case1 Case2 4-Chloro-2-COOH Root->Case2 Case3 5-Chloro-2-COOH Root->Case3 Result1 Lithiation at C5 (Alpha to Sulfur) Product: 5-Formyl Case1->Result1 C3 blocked Result2 Lithiation at C5 (Alpha to Sulfur) Product: 5-Formyl Case2->Result2 C5 > C3 acidity Result3 Lithiation at C3 or C4 (Difficult/Mixed) Risk: Li-Cl Exchange Case3->Result3 C5 blocked

Figure 2: Regiochemical outcomes based on chlorine substitution pattern.

Technical Note on Case 3 (5-Chloro-2-COOH): Attempting to formylate 5-chloro-2-thiophenecarboxylic acid is chemically risky.[1] The C5-Cl bond is prone to Lithium-Halogen Exchange (forming 5-Li-2-COOH and releasing Cl), which leads to dechlorination upon quenching.[1] For this isomer, the Vilsmeier-Haack reaction on the corresponding ester is preferred over lithiation.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Incomplete formation of the dianion.[1]Increase LDA to 2.5 equiv . Ensure temperature stays at -78°C during addition.
Dechlorination Metal-Halogen exchange occurred.[1][2]Switch from n-BuLi to LDA (sterically hindered, less nucleophilic).[1]
Starting Material Recovery Quench was too acidic/warm.Quench at -20°C. Ensure DMF is anhydrous (water kills the lithio-species).
Tarry Product Polymerization of thiophene.[1][3]Keep reaction dilute (0.1 M). Avoid temperatures > 0°C before workup.

References

  • Dianion Chemistry of Thiophenes

    • Knight, D. W., & Nott, A. P. (1983).[1][4] "Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids." Journal of the Chemical Society, Perkin Transactions 1, 791-796.[1] Link

  • Lithiation Methodologies

    • Schlosser, M. (2005).[1] "Organometallics in Synthesis: A Manual." Wiley.[1] (Standard reference for LDA preparation and handling).

  • Industrial Synthesis Context

    • Beilstein J. Org.[1] Chem. 2011, 7, 1697–1707.[1] "Development of potential manufacturing routes for substituted thiophenes." Link

  • Rivaroxaban Intermediate Synthesis

    • ChemicalBook Entry: 5-Chlorothiophene-2-carboxylic acid synthesis routes. Link

Sources

Methodological & Application

Protocol for the Purification of 5-Chlorothiophene-2-Carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the purification of 5-chlorothiophene-2-carboxylic acid, a critical intermediate in pharmaceutical synthesis, notably for the anticoagulant Rivaroxaban.[1][2] The guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind recrystallization to ensure the highest purity of the final compound. We will explore solvent selection strategies, present a step-by-step purification workflow, and offer troubleshooting guidance to overcome common challenges. The methodologies described herein are grounded in established crystallization principles to ensure a robust and reproducible purification process.

Introduction: The Imperative for Purity

5-Chlorothiophene-2-carboxylic acid (5-CTCA) is a heterocyclic building block of significant value in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of subsequent reactions and final active pharmaceutical ingredients (APIs).

Recrystallization stands as one of the most powerful, economical, and widely used techniques for purifying solid organic compounds.[3][4][5] The process leverages differences in the solubility of the target compound and its impurities within a selected solvent system.[6][7] A properly executed recrystallization can dramatically enhance the purity of 5-CTCA, yielding a crystalline solid suitable for the most demanding synthetic applications.

The Science of Recrystallization

The efficacy of recrystallization hinges on a fundamental principle of solubility: most solids are more soluble in a hot solvent than in a cold one.[3][4] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of crystals.

The genius of the technique lies in its selectivity. Ideally, impurities present in the crude material will either be completely insoluble in the hot solvent (and can be filtered out) or remain fully dissolved in the cold solvent (and are removed with the mother liquor). Slow, controlled cooling is crucial as it allows for the methodical formation of a crystal lattice, which inherently excludes foreign molecules, resulting in a highly purified final product.

Physicochemical Profile: 5-Chlorothiophene-2-Carboxylic Acid

A successful purification strategy begins with understanding the properties of the target compound.

PropertyValueSource(s)
Molecular Formula C₅H₃ClO₂S[8][9]
Molecular Weight 162.59 g/mol [8]
Appearance White to cream or light yellow crystalline powder[9][10]
Melting Point 146-158 °C (literature range)[1][9]
Solubility Slightly soluble in DMSO and Methanol[1][11]
Hazards Causes serious eye irritation; May cause skin irritation or allergic reaction[8][10]

Experimental Protocol: Purifying 5-CTCA

This section details the complete workflow, from selecting an appropriate solvent system to obtaining pure, dry crystals of 5-CTCA.

Part A: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit high solubility for 5-CTCA at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[12][13] While literature and patents suggest an ethanol/water mixture is effective for 5-CTCA, this section outlines a systematic screening process.[14]

Screening Workflow:

  • Place approximately 50 mg of crude 5-CTCA into several small test tubes.

  • To each tube, add a different potential solvent (see Table 2) dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.[13]

  • For solvents that did not dissolve the compound, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the compound dissolves completely.

  • If the compound dissolves fully when hot, cool the test tube to room temperature and then in an ice-water bath.

  • The ideal solvent is one where the compound is insoluble at room temperature, fully soluble when hot, and forms a high yield of crystals upon cooling.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds. May be a suitable "anti-solvent" in a mixed system.
Ethanol78HighOften a good choice for moderately polar compounds like carboxylic acids.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumA common choice for recrystallization.
Toluene111LowGood for less polar compounds; its high boiling point requires caution.
Heptane/Hexane98 / 69LowNon-polar solvents, likely to be poor solvents for 5-CTCA but can be used as an "anti-solvent".

Note on Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is employed. This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled.[12][15] For 5-CTCA, an Ethanol/Water system is a highly recommended starting point.

Part B: Step-by-Step Recrystallization Workflow

This protocol assumes the use of a single-solvent system but can be adapted for a mixed system.

Safety First: Always perform this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Equipment:

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude 5-CTCA (e.g., 5.0 g) into an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol), and while stirring, heat the mixture gently on a hotplate. Continue adding the solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which ensures a high recovery yield upon cooling.[4][6]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.[4][5]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[4][7] Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean vacuum flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (which contains dissolved impurities) without dissolving a significant amount of the purified product crystals.[4][5]

  • Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry in the fume hood. For faster results, a drying oven set to a low temperature (e.g., 40-50°C, well below the compound's melting point) or a vacuum desiccator can be used.

Visualization of the Process

To better illustrate the protocol, the following diagrams outline the key decision points and workflow stages.

Solvent_Selection cluster_screening Solvent Screening Start Place ~50mg Crude 5-CTCA in Test Tube AddSolvent Add Solvent (e.g., 1mL) at Room Temperature Start->AddSolvent CheckDissolveRT Dissolved? AddSolvent->CheckDissolveRT Heat Heat to Boiling CheckDissolveRT->Heat No BadSolvent Discard Solvent Choice CheckDissolveRT->BadSolvent Yes CheckDissolveHot Dissolved? Heat->CheckDissolveHot Cool Cool to RT, then Ice Bath CheckDissolveHot->Cool Yes CheckDissolveHot->BadSolvent No CheckCrystals Crystals Formed? Cool->CheckCrystals GoodSolvent Good Solvent Candidate CheckCrystals->GoodSolvent Yes (High Yield) CheckCrystals->BadSolvent No / Low Yield

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recrystallization_Workflow cluster_workflow Purification Protocol Start Crude 5-CTCA Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Gravity Filtration (If Impurities Present) Dissolve->HotFilter Cool 3. Slow Cooling & Crystallization HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry End Pure 5-CTCA Dry->End

Caption: Step-by-step workflow for the recrystallization of 5-CTCA.

Troubleshooting and Purity Verification

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was added).Reheat the solution to boil off some of the solvent, then allow it to cool again. Try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Add a tiny "seed" crystal of pure compound if available.[16]
Product "oils out" instead of crystallizing. The compound's melting point is lower than the solvent's boiling point, or its solubility limit is exceeded too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider switching to a solvent with a lower boiling point.
Very low recovery of purified product. Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The compound is too soluble in the cold wash solvent.Use the absolute minimum amount of hot solvent required for dissolution. Ensure the filtration apparatus is properly pre-heated. Use only a very small volume of ice-cold solvent for washing.[6]
Final product is still colored. Colored impurities were not fully removed.Perform the optional decolorizing charcoal step before hot filtration. A second recrystallization may be necessary.

Purity Assessment:

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure sample should ideally show a single spot.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Crystallization - Organic Chemistry at CU Boulder. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem. [Link]

  • SOP: CRYSTALLIZATION - UCT Science. [Link]

  • Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. [Link]

  • Flow Crystallization | Solubility Control - Vapourtec. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. [Link]

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P
  • 5-Chloro-2-thiophenecarboxylic acid - the NIST WebBook. [Link]

  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

  • CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google P

Sources

Troubleshooting & Optimization

"side reactions in the synthesis of Rivaroxaban precursors"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and engineers. It moves beyond standard protocols to address the why and how of failure modes during the synthesis of Rivaroxaban and its key precursors.

Status: Online 🟢 | Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Side Reactions & Impurity Profiles in Rivaroxaban Precursors[1]

Welcome to the Advanced Troubleshooting Hub. Below you will find deep-dive resolutions for the most critical chemical deviations encountered during the synthesis of Rivaroxaban (Xarelto) precursors.

📋 Incident Log & Resolution Guides

🎫 Ticket #001: Regioselectivity Failure in Oxazolidinone Formation

Target Precursor: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Context: The reaction between 4-(4-aminophenyl)morpholin-3-one (Compound A) and (S)-N-(2,3-epoxypropyl)phthalimide (Compound B) .[1]

🔴 The Issue

"We are observing a persistent 5-10% formation of a regioisomeric impurity where the amine attacks the secondary carbon of the epoxide instead of the primary carbon. Yields are dropping, and the impurity is difficult to purge via crystallization."

🔍 Root Cause Analysis

This is a classic competition between kinetic and thermodynamic control, heavily influenced by the Lewis acidity of the environment.

  • Mechanism: The desired pathway is the nucleophilic attack of the aniline nitrogen on the terminal (primary) carbon of the epoxide (SN2-like).

  • Deviation: Without sufficient activation, or at elevated temperatures, the amine may attack the internal (secondary) carbon, leading to a regioisomer that cannot cyclize correctly to the oxazolidinone or forms a 6-membered ring artifact.

  • Catalytic Gap: The absence of a coordinating metal ion allows the epoxide oxygen to remain "hard," making the steric difference between C1 and C2 less decisive.

🛠️ Corrective Protocol

Implement Lewis Acid Modulation: Switch from a purely thermal or weak-base promoted reaction to a Magnesium Triflate (Mg(OTf)₂) catalyzed system.[1]

  • Why: Mg²⁺ coordinates with the epoxide oxygen and the phthalimide carbonyls. This "locks" the conformation and pulls electron density, making the terminal carbon significantly more electrophilic (activating it for SN2 attack) while sterically shielding the internal carbon.

Optimized Parameters:

Parameter Standard Condition Optimized Condition Rationale
Catalyst None / TEA Mg(OTf)₂ (0.1 eq) Enhances regioselectivity to >99:1.
Solvent DMF Acetonitrile / Toluene Non-polar solvents enhance tight ion pairing with the catalyst.

| Temp | 80-90°C | 40-50°C | Lower temp favors the kinetic product (terminal attack).[1] |

Reference Grounding: The use of triflates to control regioselectivity in this specific ring opening is supported by mechanistic studies on oxazolidinone synthesis [1][2].

🎫 Ticket #002: The "Pseudodimer" Impurity in Amide Coupling

Target Precursor: 5-Chlorothiophene-2-carbonyl chloride (Acid Chloride) Context: Final coupling of the oxazolidinone amine with the acid chloride.[1]

🔴 The Issue

"HPLC analysis shows a high molecular weight impurity (RRT ~1.8) appearing during the final acylation step. Mass spec suggests a 'dimer' species."

🔍 Root Cause Analysis

This is Impurity J (Rivaroxaban Pseudodimer).[1]

  • Origin: It arises not from the acid chloride itself, but from the previous deprotection step.

  • Mechanism: If the phthalimide deprotection (using methylamine or hydrazine) is too aggressive, it can partially hydrolyze the morpholinone ring (the "tail" of the molecule) into a secondary amine or open-chain amide.

  • Coupling: During the final step, the acid chloride reacts with both the desired primary amine (on the oxazolidinone) AND the newly exposed amine on the hydrolyzed morpholinone tail. This links two Rivaroxaban units or creates a bis-acylated species.[1]

🛠️ Corrective Protocol

Step 1: Audit the Deprotection (Phthalimide Removal)

  • Stop: Avoid using Hydrazine Hydrate at reflux if possible.

  • Start: Use Methylamine (40% aq) in Ethanol at room temperature (20-25°C).

  • Checkpoint: Monitor the reaction by HPLC for the "Ring-Opened Morpholinone" intermediate (approx RRT 0.8). Do not proceed to acylation until this is <0.1%.

Step 2: Controlled Acylation

  • Stoichiometry: Strictly limit the Acid Chloride to 1.05 equivalents . Excess acid chloride drives the reaction of trace impurities.

  • Temperature: Maintain <10°C during addition. High temps promote attack on the morpholinone lactam nitrogen.

Reference Grounding: Bis-acylation and dimer formation are documented risks in the patent literature regarding Rivaroxaban purification [3][4].[1]

🎫 Ticket #003: Nitration Isomers in the Aniline Precursor

Target Precursor: 4-(4-aminophenyl)morpholin-3-one Context: Synthesis of the starting material via nitration of 4-phenylmorpholin-3-one.[1][2]

🔴 The Issue

"Our starting material has variable purity. We see carryover of ortho- and meta-isomers which are incredibly hard to separate after the final API is formed."

🔍 Root Cause Analysis

The nitration of 4-phenylmorpholin-3-one is an Electrophilic Aromatic Substitution (EAS).[1]

  • Director: The morpholinone group is a para-director, but it is bulky and moderately activating.

  • Side Reaction: Under uncontrolled exotherms, the ortho position becomes accessible (kinetic product). If the acid strength is too high, protonation of the morpholinone nitrogen can alter the directing effect, increasing meta substitution.

🛠️ Corrective Protocol

The "Cold Acid" Protocol:

  • Solvent: Use 98% H₂SO₄ as both solvent and catalyst.

  • Temperature: The addition of HNO₃ must be strictly controlled at -5°C to 0°C .

  • Quench: Do not pour water into the acid. Pour the reaction mass onto crushed ice. This prevents localized heating which isomerizes the product.

  • Purification: Recrystallize the nitro-intermediate in Ethanol before hydrogenation. The nitro-isomers have vastly different solubility profiles compared to the amino-isomers.[1]

📊 Visual Troubleshooting Logic

Diagram 1: Impurity Genealogy Tree

This diagram traces the lineage of impurities from the precursor stage to the final API, helping you identify where the error occurred based on the final impurity profile.

Rivaroxaban_Impurities Aniline Start: Aniline Precursor (4-(4-aminophenyl)...) Rxn1 Step 1: Ring Opening Aniline->Rxn1 Epoxide Reagent: Chiral Epoxide Epoxide->Rxn1 Rxn2 Step 2: Cyclization (CDI) Rxn1->Rxn2 Correct Path Imp_Regio Impurity: Regioisomer (Attack at C2) Rxn1->Imp_Regio High Temp / No Catalyst Rxn3 Step 3: Deprotection Rxn2->Rxn3 Correct Path Imp_Open Impurity: Open Chain (Incomplete Cyclization) Rxn2->Imp_Open Insufficient CDI/Phosgene Rxn4 Step 4: Acylation Rxn3->Rxn4 Correct Path Imp_Hydro Impurity: Hydrolyzed Ring (Morpholinone cleavage) Rxn3->Imp_Hydro Harsh Base (Hydrazine) API Final Rivaroxaban Rxn4->API Imp_Dimer Impurity: Pseudodimer (Bis-acylation) Imp_Hydro->Imp_Dimer Reacts with Acid Chloride

Caption: Genealogy of Rivaroxaban impurities. Red nodes indicate critical failure points where specific side reactions diverge from the main synthetic pathway.

Diagram 2: Decision Matrix for Low Yield

Follow this logic flow when overall yield drops below 70% during the oxazolidinone formation step.

Troubleshooting_Flow Start Issue: Low Yield in Oxazolidinone Formation CheckTLC Check TLC/HPLC: Is Starting Material (Aniline) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Consumption with Side Products CheckTLC->NoSM No Action1 Diagnosis: Catalyst Poisoning or Low Temp YesSM->Action1 Action2 Check Regioisomer ratio. Is >5% Wrong Isomer? NoSM->Action2 Action3 Solution: Add Mg(OTf)2 Increase reaction time Action1->Action3 Action4 Diagnosis: Thermal Runaway (Kinetic Control Failure) Action2->Action4 Yes Action5 Diagnosis: Polymerization of Epoxide Action2->Action5 No (Complex Mix)

Caption: Decision matrix for diagnosing yield loss during the critical aniline-epoxide coupling step.

📚 References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. Link[1]

  • Perrault, W. R., et al. (2003). "Process Research and Development of an Oxazolidinone Antibiotic." Organic Process Research & Development, 7(4), 533-546. (Provides mechanistic basis for Mg-catalyzed epoxide opening in similar oxazolidinone cores). Link[1]

  • Bayer Intellectual Property GmbH. (2014). "Process for preparation of rivaroxaban." World Intellectual Property Organization, WO2014096214A1. (Details on impurity profiles including the pseudodimer). Link

  • ScinoPharm Taiwan Ltd. (2012). "Process for the preparation of rivaroxaban and intermediates thereof." European Patent Office, EP2521723A1. (Discusses the phthalimide deprotection risks). Link

  • Mederski, W. W., et al. (2007). "Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale." Heterocycles, 74(1), 437-445. Link

Sources

Validation & Comparative

"yield comparison of different 5-chlorothiophene-2-carboxylic acid synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chlorothiophene-2-carboxylic acid (CAS 24065-33-6) is a critical heterocyclic building block, most notably serving as the key intermediate for the anticoagulant drug Rivaroxaban (Xarelto) . Its synthesis demands a balance between regioselectivity (avoiding the 3-chloro or 4-chloro isomers) and yield efficiency .

This guide compares the three dominant synthetic methodologies:

  • Oxidative Chlorination (One-Pot Industrial Standard): High throughput, uses 2-thiophenecarboxaldehyde.

  • Lithiation-Carboxylation (Precision Lab Standard): High regioselectivity, uses 2-chlorothiophene.

  • Friedel-Crafts Acylation/Oxidation: Traditional route, robust but waste-intensive.

Quick Verdict
  • Highest Yield: Oxidative Chlorination (~92%)

  • Best Selectivity: Lithiation-Carboxylation (>99% isomeric purity)

  • Most Scalable: Oxidative Chlorination

Comparative Analysis of Synthesis Routes

The following table synthesizes experimental data from patent literature and process chemistry journals to provide an objective comparison.

MetricMethod A: Oxidative Chlorination (Industrial)Method B: Lithiation-Carboxylation (Lab/Pilot)Method C: Friedel-Crafts / Oxidation
Starting Material 2-Thiophenecarboxaldehyde2-Chlorothiophene2-Chlorothiophene / 2-Acetylthiophene
Primary Reagents Cl₂, NaClO₂, NaOHn-BuLi (or LDA), CO₂Trichloroacetyl chloride, AlCl₃, NaClO₂
Typical Yield 88% – 92% 75% – 81% 65% – 70%
Atom Economy HighModerate (Li waste)Low (Al/Ti waste)
Regioselectivity Good (controlled by temp)Excellent (Direct C5 lithiation)Good
Key Risk Chlorine gas handling, ExothermsCryogenic temps (-78°C), Moisture sensitivityAcidic waste streams, Heavy metal disposal
Suitability Large-scale ManufacturingResearch & Gram-scale PilotLegacy Manufacturing

Detailed Experimental Protocols

Protocol A: High-Yield Industrial "One-Pot" Method

Basis: This method utilizes the electronic directing effect of the aldehyde group to block the 2-position, directing chlorination to the 5-position, followed by oxidation to the acid. This avoids the use of expensive organolithiums.

Reagents:

  • 2-Thiophenecarboxaldehyde (1.0 eq)

  • Chlorine Gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Sodium Chlorite (NaClO₂) (1.2 eq) or Hypochlorite

  • Solvent: Dichloromethane (DCM) or Water/Acetone biphasic system

Step-by-Step Workflow:

  • Chlorination: Dissolve 2-thiophenecarboxaldehyde in DCM. Cool to 0°C.[1]

  • Addition: Slowly introduce Cl₂ gas or dropwise SO₂Cl₂ while maintaining temperature <10°C to prevent polychlorination.

  • Monitoring: Stir for 4 hours. Monitor via HPLC for disappearance of starting material.[1] The intermediate is 5-chloro-2-thiophenecarboxaldehyde .[1][2]

  • Oxidation (Pinnick Conditions): Buffer the solution to pH 4-5 (NaH₂PO₄). Add NaClO₂ solution dropwise at ambient temperature. Note: Scavenge HOCl byproduct with dimethyl sulfide or 2-methyl-2-butene if necessary.

  • Workup: Quench with sodium sulfite (Na₂SO₃). Acidify aqueous layer with HCl to pH 1-2.[1]

  • Isolation: The product precipitates as a white solid.[1] Filter and wash with cold water. Recrystallize from Ethanol/Water (3:1).[1]

Expected Yield: 88-92% Purity: >98% (HPLC)[3]

Protocol B: High-Precision Lithiation-Carboxylation

Basis: 2-Chlorothiophene has an acidic proton at the 5-position. Treatment with a strong base (n-BuLi) selectively deprotonates this position, creating a nucleophile that attacks CO₂.

Reagents:

  • 2-Chlorothiophene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Dry Ice (Solid CO₂) or Gaseous CO₂

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and 2-chlorothiophene.

  • Lithiation: Cool mixture to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 30 mins. Maintain temp below -70°C. Stir for 1 hour. The solution typically turns yellow/orange, indicating the formation of 5-chloro-2-thienyllithium .

  • Carboxylation:

    • Method A (Gas): Bubble dry CO₂ gas into the solution for 30 mins.

    • Method B (Solid): Pour the reaction mixture onto crushed Dry Ice (excess).

  • Quench: Allow to warm to room temperature. Quench with water.[3]

  • Extraction: Wash with ether (removes unreacted organic impurities). Acidify the aqueous layer with 6M HCl to precipitate the acid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

Expected Yield: 75-81% Purity: >99% (Isomerically pure)[3]

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the two primary methods.

Diagram 1: Reaction Pathways Comparison[4]

G cluster_legend Pathway Key Start_Ind 2-Thiophenecarboxaldehyde Inter_Ind 5-Chloro-2-thiophenecarboxaldehyde Start_Ind->Inter_Ind Electrophilic Subst. (Cl2/SO2Cl2) End_Product 5-Chlorothiophene-2-carboxylic Acid Inter_Ind->End_Product Oxidation (NaClO2) Start_Lab 2-Chlorothiophene Inter_Lab 5-Chloro-2-thienyllithium Start_Lab->Inter_Lab Lithiation (-78°C) (n-BuLi) Inter_Lab->End_Product Carboxylation (CO2) key1 Blue: Industrial Route (High Yield) key2 Red: Lab Route (High Selectivity)

Caption: Comparative reaction pathways showing the Industrial Oxidative Chlorination route (Blue) versus the Lab-scale Lithiation route (Red).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Moisture in THF or CO₂Ensure THF is distilled over Na/Benzophenone. Use a drying tube for CO₂ gas.
Polychlorination (Industrial) Temperature too high during Cl₂ additionMaintain reaction temp < 5°C. Add Cl₂ slower.
Regioisomer Impurities 2-Chlorothiophene qualityVerify starting material purity. Isomers (3-chloro) carry through to final product.
Incomplete Oxidation pH drift in Pinnick oxidationMonitor pH closely; add NaH₂PO₄ buffer to maintain pH 4-5.

References

  • Process Development for Rivaroxaban Intermediates. CN Patent 105085469A. (2015). Describes the high-yield oxidative chlorination method.

  • Continuous Flow Carboxylation Reaction. US Patent 9,725,413 B2. (2017). Details the lithiation/carboxylation scale-up and yield data (81%).

  • Synthesis of 5-chlorothiophene-2-carboxylic acid. ChemicalBook Technical Review. Provides overview of Friedel-Crafts and Acetyl-oxidation routes.

  • Carboxylate-Assisted Carboxylation of Thiophene. Molecules. (2022). Discusses mechanistic insights into CO2 insertion.

  • Preparation of 5-chlorothiophene-2-carboxylic acid. BenchChem Protocols. (2025). General lab protocols for thiophene functionalization.

Sources

The Alchemist's Road to Xarelto: A Comparative Guide to the Cost-Effective Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a complex molecule to a life-saving medicine is a testament to the elegance and efficiency of synthetic chemistry. Rivaroxaban, marketed as Xarelto®, stands as a cornerstone in anticoagulant therapy, and its widespread use necessitates highly optimized and cost-effective manufacturing processes.[1] This guide delves into the intricate world of Rivaroxaban synthesis, offering a comparative analysis of different routes, supported by experimental data, to illuminate the path towards economical and sustainable production.

The core structure of Rivaroxaban, a potent and selective direct Factor Xa inhibitor, presents several synthetic challenges.[2] These include the stereospecific construction of the (S)-oxazolidinone ring and the efficient coupling of the morpholinone and chlorothiophene moieties. The overall cost-effectiveness of any synthetic route is a multifactorial equation, weighing not only the price of raw materials but also the number of steps, overall yield, ease of purification, and the environmental footprint of the process.

This guide will dissect and compare prominent synthetic strategies, highlighting the chemical ingenuity and process optimization that have driven the large-scale production of this vital medication.

Route 1: The Original Convergent Approach (Bayer's Patented Route)

The initial synthesis of Rivaroxaban, as disclosed in the original patents by Bayer, employs a convergent strategy.[3] This approach involves the synthesis of two key intermediates that are later coupled to form the final molecule. This strategy is often favored in industrial settings as it allows for the parallel production of fragments, potentially shortening the overall manufacturing timeline.

A pivotal intermediate is 4-(4-aminophenyl)morpholin-3-one, which provides the eastern portion of the molecule.[4] The synthesis of this intermediate itself has been a subject of optimization.[5] The second key fragment is the chiral (S)-oxazolidinone core bearing the chlorothiophene side chain.

Key Features of the Convergent Approach:

  • Stereochemical Control: The chirality is introduced early through the use of (S)-epichlorohydrin or a derivative, ensuring the correct stereochemistry of the final product.

  • Late-Stage Coupling: The two main fragments are joined in the later stages of the synthesis, which can be advantageous for maximizing the overall yield.

  • Robust and Scalable: This route has been proven to be reliable for large-scale industrial production.

Experimental Protocol (Conceptual Outline):

  • Synthesis of 4-(4-aminophenyl)morpholin-3-one: This is typically achieved through a multi-step process starting from simpler aromatic precursors.

  • Synthesis of the (S)-oxazolidinone Intermediate: This involves the reaction of a chiral epoxide with a suitable amine, followed by cyclization to form the oxazolidinone ring.

  • Coupling and Final Elaboration: The two key intermediates are coupled, often via a nucleophilic substitution reaction, followed by any necessary final chemical transformations to yield Rivaroxaban.

Causality Behind Experimental Choices: The use of a convergent approach minimizes the linear step count for the most complex part of the synthesis, thereby reducing the cumulative loss of material. The choice of protecting groups and coupling reagents is critical to ensure high yields and minimize side reactions.

Diagram of the Convergent Synthetic Pathway:

Convergent Synthesis of Rivaroxaban cluster_east Eastern Fragment Synthesis cluster_west Western Fragment Synthesis Aromatic Precursor Aromatic Precursor 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one Aromatic Precursor->4-(4-nitrophenyl)morpholin-3-one Multiple Steps 4-(4-aminophenyl)morpholin-3-one 4-(4-aminophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one->4-(4-aminophenyl)morpholin-3-one Reduction Rivaroxaban Rivaroxaban 4-(4-aminophenyl)morpholin-3-one->Rivaroxaban (S)-Epichlorohydrin (S)-Epichlorohydrin Chiral Oxazolidinone Precursor Chiral Oxazolidinone Precursor (S)-Epichlorohydrin->Chiral Oxazolidinone Precursor Ring Opening & Cyclization 5-Chlorothiophene-2-carbonyl chloride 5-Chlorothiophene-2-carbonyl chloride Activated Thiophene Activated Thiophene 5-Chlorothiophene-2-carbonyl chloride->Activated Thiophene Chiral Oxazolidinone PrecursorActivated Thiophene Chiral Oxazolidinone PrecursorActivated Thiophene Western Fragment Western Fragment Chiral Oxazolidinone PrecursorActivated Thiophene->Western Fragment Western Fragment->Rivaroxaban

Caption: Convergent synthesis of Rivaroxaban.

Route 2: A More Linear Approach with Early Oxazolidinone Formation

An alternative strategy involves a more linear synthesis where the oxazolidinone ring is formed earlier in the sequence.[6] This approach can be advantageous if the subsequent reactions on the intact oxazolidinone core are high-yielding and do not compromise its stereochemical integrity.

In this route, 4-(4-aminophenyl)morpholin-3-one is reacted with a chiral three-carbon synthon to construct the oxazolidinone ring directly onto the eastern fragment. The chlorothiophene side chain is then introduced in a later step.

Key Features of the Linear Approach:

  • Step Economy: Can potentially involve fewer overall synthetic steps compared to some convergent strategies.

  • Intermediate Management: A linear sequence simplifies the management of intermediates as there are fewer parallel streams.

  • Potential for Lower Yields: In a long linear sequence, the overall yield can be significantly impacted by the efficiency of each individual step.

Experimental Protocol (Conceptual Outline):

  • Reaction of 4-(4-aminophenyl)morpholin-3-one with a Chiral Synthon: A key step to form the amino alcohol precursor to the oxazolidinone.

  • Cyclization: Formation of the oxazolidinone ring, often using a phosgene equivalent like carbonyldiimidazole (CDI).

  • Deprotection and Amidation: Removal of any protecting groups and subsequent acylation with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.[7]

Causality Behind Experimental Choices: The choice of the chiral synthon is critical for both stereocontrol and reactivity. The use of milder cyclizing agents like CDI is preferred over highly toxic reagents like phosgene, reflecting a move towards safer and more environmentally benign processes.[8]

Diagram of the Linear Synthetic Pathway:

Linear Synthesis of Rivaroxaban 4-(4-aminophenyl)morpholin-3-one 4-(4-aminophenyl)morpholin-3-one Amino Alcohol Intermediate Amino Alcohol Intermediate 4-(4-aminophenyl)morpholin-3-one->Amino Alcohol Intermediate Reaction with Chiral Synthon Oxazolidinone Intermediate Oxazolidinone Intermediate Amino Alcohol Intermediate->Oxazolidinone Intermediate Cyclization (e.g., CDI) Amine Intermediate Amine Intermediate Oxazolidinone Intermediate->Amine Intermediate Deprotection Rivaroxaban Rivaroxaban Amine Intermediate->Rivaroxaban Amidation with 5-chlorothiophene-2-carbonyl chloride

Caption: Linear synthesis of Rivaroxaban.

Route 3: Greener Approaches and Process Intensification

The principles of green chemistry are increasingly influencing the design of pharmaceutical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[9] In the context of Rivaroxaban, this has led to the development of more sustainable and cost-effective processes.

One notable "greener" approach focuses on the late-stage oxidation to form the morpholin-3-one ring.[10] This strategy avoids carrying the potentially sensitive lactam functionality through multiple synthetic steps.

Key Features of Greener Approaches:

  • Use of Safer Reagents: Replacing hazardous reagents with more environmentally benign alternatives.

  • Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

  • Process Intensification: Utilizing technologies like continuous flow chemistry to enhance safety, efficiency, and scalability.

Experimental Protocol (Conceptual Outline of a Late-Stage Oxidation Approach):

  • Synthesis of a Precursor without the Morpholin-3-one: A Rivaroxaban analogue with a morpholine ring is synthesized.

  • Selective Oxidation: The morpholine ring is selectively oxidized at a late stage to form the desired morpholin-3-one of Rivaroxaban.

Causality Behind Experimental Choices: Late-stage functionalization can simplify the overall synthesis by avoiding the need for protecting groups on the lactam nitrogen. The choice of a selective and mild oxidizing agent is crucial to avoid unwanted side reactions on the complex Rivaroxaban scaffold.

Diagram of the Green Chemistry Approach:

Green Synthesis of Rivaroxaban Simplified Precursors Simplified Precursors Rivaroxaban Analogue (with morpholine) Rivaroxaban Analogue (with morpholine) Simplified Precursors->Rivaroxaban Analogue (with morpholine) Fewer Steps Rivaroxaban Rivaroxaban Rivaroxaban Analogue (with morpholine)->Rivaroxaban Late-Stage Selective Oxidation

Caption: Green synthesis of Rivaroxaban via late-stage oxidation.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key metrics for the different synthetic approaches. The values presented are representative and can vary depending on the specific reaction conditions and scale of production.

MetricRoute 1: Convergent ApproachRoute 2: Linear ApproachRoute 3: Greener Approaches
Overall Yield Generally high (e.g., ~40-50%)[10]Can be lower due to the number of linear stepsPotentially high, with improved atom economy
Number of Steps Moderate, but with parallel synthesisCan be shorter in some variations[6]Often aims to reduce the overall step count[10]
Cost of Key Raw Materials Moderate to high, depending on the chiral sourceCan be lower if simpler chiral synthons are usedAims to use cheaper and more sustainable starting materials
Process Safety & Environment Can involve hazardous reagents in early patentsImproved by avoiding highly toxic reagents like phosgeneA key focus, with an emphasis on benign solvents and reagents[9]
Scalability Proven for large-scale industrial productionGenerally scalable, but sensitive to yields of each stepCan be highly scalable, especially with continuous flow technology

Conclusion

The synthesis of Rivaroxaban is a mature field of process chemistry, with multiple viable routes to the final active pharmaceutical ingredient. The original convergent approach developed by Bayer remains a robust and proven method for industrial-scale production. However, ongoing research has led to the development of more linear and greener alternatives that offer potential advantages in terms of step economy, cost of goods, and environmental impact.

For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors, including the scale of production, available resources, and regulatory considerations. The continuous drive for more cost-effective and sustainable manufacturing processes will undoubtedly lead to further innovations in the synthesis of Rivaroxaban and other important pharmaceuticals. The principles of green chemistry, coupled with process intensification, are poised to play an increasingly important role in shaping the future of pharmaceutical manufacturing.[9]

References

  • Mladentsev, D. Y., Kuznetsova, E. N., Skvortsova, M. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. [Link]

  • Mladentsev, D. Y., Kuznetsova, E. N., et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Semantic Scholar. [Link]

  • Scribd. (n.d.). Review on Synthetic Approaches toward Rivaroxaban (Xarelto) | PDF | Coagulation. [Link]

  • Singh, S., et al. (2021). A review on the synthetic approaches of rivaroxaban: An anticoagulant drug. ResearchGate. [Link]

  • Google Patents. (2015).
  • Eureka | Patsnap. (n.d.). Synthesis method of rivaroxaban. [Link]

  • Arborpharm. (2023). Rivaroxaban Intermediates Introduction. [Link]

  • Google Patents. (n.d.). CN107936006B - Synthetic method of rivaroxaban.
  • Google Patents. (n.d.). CN102702186B - The synthetic method of rivaroxaban.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Lin, X., et al. (2018). An Efficient Synthesis of Rivaroxaban. ResearchGate. [Link]

  • Olimjonov, S., et al. (2021). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

  • Baksam, V. R., et al. (2022). Synthetic route for preparation drug substance, Rivaroxaban. ResearchGate. [Link]

  • Mali, V. P., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. [Link]

  • European Patent Office. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE - EP 3565552 B1. [Link]

  • Pishva, N., et al. (2021). Cost-Effectiveness Rivaroxaban versus Enoxaparin for Prevention of Venous Thromboembolism after Knee Replacement Surgery in Iran. PMC. [Link]

  • PubMed. (2024). A Cost-Effectiveness Analysis of Rivaroxaban Compared to Warfarin for the Management of Venous Thromboembolism in Western Kenya. [Link]

  • Leal, I., et al. (2022). A Real-World Cost-Effectiveness Analysis of Rivaroxaban versus Vitamin K Antagonists for the Treatment of Symptomatic Venous Thromboembolism: Lessons from the REMOTEV Registry. PMC. [Link]

  • Frontiers. (2022). Cost-Effectiveness Analysis of Rivaroxaban in Chinese Patients With Stable Cardiovascular Disease. [Link]

  • LSE Research Online. (2024). A Cost-Effectiveness Analysis of Rivaroxaban Compared to Warfarin for the Management of Venous Thromboembolism in Western Kenya. [Link]

  • Journal of Drug Discovery and Health Sciences. (2023). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. [Link]

  • Drabina, P., et al. (2019). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-chloro-2-formylthiophene-3-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of novel compound synthesis, safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. The compound 5-chloro-2-formylthiophene-3-carboxylic acid, while a potentially valuable building block, demands our utmost respect and caution due to its composite chemical nature. This guide provides a detailed protocol for the safe handling and disposal of this trifunctionalized thiophene derivative, grounded in an understanding of its inherent chemical properties.

Hazard Analysis: A Trifecta of Reactivity

A comprehensive understanding of the hazards associated with this compound is paramount for ensuring laboratory safety. The molecule's functionality can be deconstructed into three key components, each contributing to its overall risk profile: the chlorinated thiophene core, the aldehyde group, and the carboxylic acid moiety.

  • Chlorinated Thiophene Core: Thiophene and its chlorinated derivatives are known to be flammable, volatile, and toxic.[1] They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[2][3] Chronic exposure to thiophene compounds may lead to liver damage.[2] The presence of a chlorine atom designates this compound as a halogenated organic, which necessitates specific disposal protocols.[4][5]

  • Aldehyde Functionality: Aldehydes are often respiratory and skin irritants. The reactivity of the formyl group also presents potential for unforeseen reactions, particularly with strong oxidizing or reducing agents.

  • Carboxylic Acid Group: While generally classified as weak acids, carboxylic acids can be corrosive and pose hazards.[6] They can cause irritation upon contact with skin and eyes.[7][8] It is also crucial to avoid storing them in metal cabinets due to the risk of corrosion.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the multifaceted hazards of this compound, a robust personal protective equipment (PPE) strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive carboxylic acid and irritating aldehyde, as well as potential projectiles from unexpected reactions.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin absorption of the toxic chlorinated thiophene and irritation from the carboxylic acid and aldehyde. Regularly inspect gloves for any signs of degradation or tearing.
Body Protection Flame-resistant laboratory coat.Protects against splashes and potential ignition sources, given the flammability of thiophene derivatives.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid powder outside of a certified chemical fume hood or when there is a risk of aerosolization, to prevent inhalation of the irritating and potentially toxic compound.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow provides a step-by-step guide.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, GHS hazard symbols, and date of receipt.

  • Store: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[2][9] Store in a non-metal cabinet.[6]

Handling and Use
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Pre-use Check: Before handling, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible.[2]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of fine particles.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and sources of ignition.[2][9]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), followed by a rinse with water. Collect all cleaning materials for hazardous waste disposal.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, absorbent pads), and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[4][5]

  • Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the container is properly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[10][11] This ensures the complete destruction of the compound.

  • Do Not: Never dispose of this compound down the drain or in regular trash.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Prepare Spill Kit Prepare Spill Kit Verify Fume Hood Operation->Prepare Spill Kit Weigh Compound Weigh Compound Prepare Spill Kit->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Segregate Halogenated Waste Segregate Halogenated Waste Decontaminate Glassware->Segregate Halogenated Waste Dispose of Contaminated PPE Dispose of Contaminated PPE Segregate Halogenated Waste->Dispose of Contaminated PPE

Caption: Workflow for handling this compound.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available at: [Link]

  • hazardous waste segregation. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • 5 - SAFETY DATA SHEET. Available at: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Available at: [Link]

  • Protective Equipment - American Chemistry Council. Available at: [Link]

  • Acid Resistant PPE: Safety for Chemical Workers - Accio. Available at: [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate. Available at: [Link]

  • 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem. Available at: [Link]

  • THIOPHENE AND ITS DERIVATIVES - download. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available at: [Link]

  • 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem. Available at: [Link]

  • Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives | Innovaciencia. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.